molecular formula C25H22BrNO4 B6278613 3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 2138149-81-0

3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No. B6278613
CAS RN: 2138149-81-0
M. Wt: 480.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as 9-bromo-9-fluorenylmethylcarbamic acid bromide, is an organic compound with a unique chemical structure. It is a versatile building block for organic synthesis, with a wide range of applications in medicinal chemistry, pharmaceutical research, and biochemistry.

Scientific Research Applications

3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic aciduorenylmethylcarbamic acid bromide is widely used in scientific research as a precursor for the synthesis of a variety of compounds, including inhibitors of enzyme activity, antibiotics, and anticancer agents. It has also been used to synthesize fluorescent dyes, which are useful for labeling and imaging biological molecules. The compound has also been used to synthesize novel polymers, which are used in a variety of applications, including drug delivery systems and biomedical implants.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic aciduorenylmethylcarbamic acid bromide is largely unknown. However, it is thought to act as an inhibitor of enzyme activity by binding to the active site of the enzyme, blocking its activity. It is also thought to interact with DNA, which could explain its potential as an anticancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic aciduorenylmethylcarbamic acid bromide are largely unknown, as the compound has not been extensively studied in humans or animals. However, in vitro studies have shown that the compound has the potential to inhibit the activity of certain enzymes and interact with DNA, which could have implications for its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

The main advantage of 3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic aciduorenylmethylcarbamic acid bromide is its versatility as a building block for organic synthesis. It can be used to synthesize a wide range of compounds, including inhibitors of enzyme activity, antibiotics, and anticancer agents. Additionally, its fluorescent properties make it useful for labeling and imaging biological molecules.
However, there are also some limitations associated with 3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic aciduorenylmethylcarbamic acid bromide. The compound is not commercially available, making it difficult to obtain in large quantities. Additionally, the compound is not well-studied, so its biochemical and physiological effects are largely unknown.

Future Directions

Given the potential of 3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic aciduorenylmethylcarbamic acid bromide as an inhibitor of enzyme activity and an anticancer agent, there are numerous future directions for research. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery systems and biomedical implants. Additionally, further research is needed to develop methods for the synthesis of the compound in larger quantities. Finally, studies are needed to evaluate the safety and efficacy of the compound in preclinical and clinical trials.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic aciduorenylmethylcarbamic acid bromide can be achieved through a multi-step process. The first step involves the reaction of 4-bromophenol with 9-fluorenylmethyl isocyanate in the presence of a base catalyst. The product of this reaction is then reacted with bromine in an aqueous solution, yielding the desired 3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic aciduorenylmethylcarbamic acid bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves the reaction of 4-bromobenzaldehyde with fluorene to form 4-bromo-9H-fluorene. This intermediate is then reacted with ethyl 3-aminobutanoate to form 3-(4-bromophenyl)-3-(9H-fluoren-9-yl)butanoic acid. The final step involves the protection of the amine group with methoxycarbonyl to form the target compound.", "Starting Materials": [ "4-bromobenzaldehyde", "fluorene", "ethyl 3-aminobutanoate", "methoxycarbonyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with fluorene in the presence of triethylamine and dichloromethane to form 4-bromo-9H-fluorene.", "Step 2: 4-bromo-9H-fluorene is reacted with ethyl 3-aminobutanoate in the presence of sodium bicarbonate and dichloromethane to form 3-(4-bromophenyl)-3-(9H-fluoren-9-yl)butanoic acid.", "Step 3: 3-(4-bromophenyl)-3-(9H-fluoren-9-yl)butanoic acid is reacted with methoxycarbonyl chloride in the presence of triethylamine and dichloromethane to protect the amine group and form the target compound, 3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid." ] }

CAS RN

2138149-81-0

Product Name

3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Molecular Formula

C25H22BrNO4

Molecular Weight

480.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.